Prenyl thioacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(3-methylbut-2-enyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBJYIGYSBFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186710 | |
| Record name | Prenyl thioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear colourless liquid | |
| Record name | Prenyl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/516/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
67.00 to 68.00 °C. @ 760.00 mm Hg | |
| Record name | S-(3-Methyl-2-butenyl) ethanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol, triacetin and heptane | |
| Record name | Prenyl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/516/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.964-0.969 | |
| Record name | Prenyl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/516/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
33049-93-3 | |
| Record name | S-(3-Methyl-2-buten-1-yl) ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33049-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Prenyl thioacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenyl thioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186710 | |
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| Record name | prenyl thioacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PRENYL THIOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UI6K2036L | |
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| Record name | S-(3-Methyl-2-butenyl) ethanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Physicochemical Properties of Prenyl Thioacetate
Prenyl thioacetate (B1230152) is a clear, colorless liquid under standard conditions. parchem.com It is classified as a thioester, which is an organic compound containing an ester of thiocarboxylic acid. hmdb.ca The compound is slightly soluble in water and is considered an extremely weak basic (essentially neutral) compound. It is soluble in organic solvents such as alcohol, heptane, and triacetin. nih.gov
Below is an interactive table summarizing the key physicochemical properties of Prenyl Thioacetate.
| Property | Value |
| Molecular Formula | C₇H₁₂OS |
| Molecular Weight | 144.23 g/mol |
| IUPAC Name | S-(3-methylbut-2-en-1-yl) ethanethioate |
| SMILES | CC(=CCSC(=O)C)C |
| Physical State | Colorless clear liquid parchem.com |
| Boiling Point | 67.0 - 68.0 °C @ 760.00 mm Hg parchem.com |
| Density | 0.964 - 0.969 g/mL @ 25.00 °C parchem.com |
| Refractive Index | 1.492 - 1.497 @ 20.00 °C parchem.com |
| Vapor Pressure | 1.17 mmHg @ 25.00 °C (estimated) parchem.com |
| Flash Point | 127.00 °F (52.78 °C) parchem.com |
Spectroscopic Characterization
The structural elucidation of prenyl thioacetate (B1230152) relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific, detailed spectra for prenyl thioacetate are not widely published, its characteristic features can be predicted based on its chemical structure and data from related thioacetate-containing molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the thioacetate functional group (–SCOCH₃) typically exhibits a characteristic singlet for the methyl protons around δ 2.33 ppm. researchgate.net The prenyl group ( (CH₃)₂C=CHCH₂– ) would show distinct signals: two singlets for the non-equivalent methyl groups, a triplet for the vinyl proton, and a doublet for the methylene (B1212753) protons adjacent to the sulfur atom.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The monoisotopic mass is 144.060886 Da. chemspider.com Analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be used to identify the compound and its fragmentation pattern, which would be characteristic of the thioester and prenyl moieties.
The table below summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Singlet for thioacetate methyl protons (around δ 2.3 ppm) researchgate.net - Signals corresponding to the prenyl group protons (vinyl, methylene, and two methyl groups). |
| ¹³C NMR | - Signal for the thioester carbonyl carbon. - Signal for the thioacetate methyl carbon (around δ 28-30 ppm). researchgate.net - Four signals corresponding to the five carbons of the prenyl group. |
| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the molecular weight (144.23 g/mol ). - Fragmentation pattern showing loss of the acetyl group or parts of the prenyl chain. |
| Infrared (IR) Spectroscopy | - Characteristic C=O stretching vibration for the thioester group. |
Chemical Reactivity and Mechanistic Studies of Prenyl Thioacetate
Hydrolysis Kinetics and Mechanisms of Thioesters
Hydrolysis is a fundamental reaction for thioesters, involving the cleavage of the thioester bond by water to yield a carboxylic acid and a thiol wikipedia.org. This reaction is a nucleophilic addition-elimination process where water acts as the nucleophile, attacking the carbonyl carbon of the thioester fiveable.me. This attack forms a tetrahedral intermediate, which subsequently collapses, expelling the thiol group and generating a carboxylic acid fiveable.me.
Thioester hydrolysis can occur under both acidic and alkaline conditions researchgate.net. The rate of hydrolysis is pH-dependent, with specific rate constants for acid-mediated, base-mediated, and pH-independent hydrolysis harvard.edu. Thioester hydrolysis is generally considered thermodynamically favorable, even more so than the hydrolysis of carboxylic esters and amides libretexts.org.
Enzymes known as thioesterases play a significant role in catalyzing thioester hydrolysis in biological systems by lowering the activation energy fiveable.me. These enzymes bind the thioester substrate and orient the water molecule for optimal nucleophilic attack on the carbonyl carbon fiveable.me.
While direct kinetic data specifically for prenyl thioacetate (B1230152) hydrolysis is not extensively detailed in the search results, the general principles of thioester hydrolysis apply. Studies on other thioesters indicate that factors such as pH and the nature of the acyl and thiol groups can influence the hydrolysis rate harvard.edu. For instance, the rate of hydrolysis of a thioester varies as a function of pH harvard.edu.
Nucleophilic Reactions of Thioacetate Anion
The thioacetate anion (CH3COS-) is a potent nucleophile, capable of readily attacking electrophilic centers in organic molecules . This high nucleophilicity is attributed to the sulfur atom, which is more polarizable compared to oxygen, making it more reactive in nucleophilic substitution reactions .
The thioacetate anion is commonly generated from salts such as potassium thioacetate (CH3COS-K+) or sodium thioacetate (CH3CSNa) wikipedia.orgontosight.ai. Potassium thioacetate is a white, water-soluble solid frequently used as a reagent for preparing thioacetate esters through alkylation of alkylating agents (RX) wikipedia.orgwikipedia.org. This reaction proceeds via a nucleophilic displacement where the thioacetate anion attacks the alkyl halide, forming the thioacetate ester (CH3COSR) and a halide salt (KX) wikipedia.orgwikipedia.org.
Reaction Scheme: CH3COSK + RX → CH3COSR + KX wikipedia.orgwikipedia.org
Sodium thioacetate, a white or off-white crystalline solid, is also soluble in water and acts as a nucleophile and sulfur source in organic synthesis ontosight.ai. Its reactions with alkyl halides similarly yield thioesters .
The strength of the thioacetate anion as a nucleophile has been demonstrated in nucleophilic displacement reactions in aqueous media rsc.orgrsc.orgresearchgate.net. Studies comparing the nucleophilic strength of thioacetate anion with acetate (B1210297) anion have shown that thioacetate is significantly more nucleophilic, leading to successful nucleophilic displacement reactions where acetate anion does not react under similar conditions rsc.org. The concentration of the thioacetate anion, influenced by the strength of the base used to generate it from thioacetic acid, also impacts the efficiency of nucleophilic reactions nih.gov. Stronger bases lead to a higher concentration of the thioacetate anion, favoring higher conversions in reactions nih.gov.
Factors Influencing Thioester Reactivity in Biological Contexts
Thioesters play crucial roles in biological systems, notably as activated intermediates in metabolic pathways fiveable.melibretexts.org. The reactivity of thioesters in biological contexts is influenced by several factors, including the surrounding chemical environment, enzymatic catalysis, and the nature of the acyl and thiol components.
In biological systems, thioesters are susceptible to nucleophilic attack by species such as thiolates and amine-containing molecules, leading to acyl transfer reactions researchgate.net. These acyl transfer reactions are significant in processes like the formation of peptide bonds and the metabolism of fatty acids fiveable.melibretexts.org.
The pH of the biological environment is a critical factor influencing thioester reactivity researchgate.net. The pKa of the involved thiol groups affects the concentration of the more nucleophilic thiolate species, thereby influencing the rate and direction of acyl transfer reactions researchgate.net. For example, differences in the pKa values of thiols like glutathione (B108866) (GSH) and coenzyme A can lead to pH-dependent acyl transfer between their respective thioester forms researchgate.net.
Enzymes, such as thioesterases and acyltransferases, are key regulators of thioester reactivity in biological pathways fiveable.melibretexts.org. They provide specific reaction environments that can enhance reaction rates and control regioselectivity and stereoselectivity fiveable.meacs.org. Protein structure can also influence the reactivity and specificity of thioester-containing sites in biological molecules acs.orgnih.gov. For instance, in human complement proteins, the protein structure regulates the specificity of the thioester site towards different nucleophiles nih.gov.
The inherent reactivity of thioesters, while important for their biological function, is balanced by kinetic stability under physiological conditions, preventing indiscriminate reactions acs.org. Enzymes overcome this kinetic stability to facilitate specific transformations acs.org.
Regioselectivity and Stereoselectivity in Reactions Involving Prenyl Thioacetate
Regioselectivity and stereoselectivity in reactions involving this compound are influenced by the structure of the prenyl group and the reaction conditions. The prenyl group (3-methylbut-2-en-1-yl) contains a carbon-carbon double bond and a methylene (B1212753) group adjacent to the sulfur atom of the thioacetate.
Studies on the synthesis and reactions of this compound derivatives have provided some insights into these aspects. For example, the reaction between prenyl alcohol and thioacetic acid can yield different thioacetate derivatives depending on the reaction conditions, such as the ratio of reactants, suggesting potential for regioselective formation of products google.com. Enzymatic hydrolysis of certain thioacetate derivatives containing the prenyl group has been shown to be regioselective, with hydrolysis occurring at a specific thioacetate group within a molecule containing multiple such groups google.com.
While specific examples detailing the stereoselectivity of reactions directly involving this compound are limited in the provided search results, general principles of stereochemistry in organic reactions apply. Factors such as the presence of chiral centers (though this compound itself is not chiral), reaction mechanisms (e.g., SN1 vs SN2), and the nature of catalysts or enzymes used can influence the stereochemical outcome of reactions researchgate.netresearchgate.net. Enzymatic reactions, in particular, are known for their high degree of stereo- and regioselectivity google.com. However, one study noted that enzymatic hydrolysis of certain thioacetates using crude or purified pig liver esterase did not show stereoselectivity, as all thioacetates were transformed google.com.
The prenyl group's structure, with its allylic position, can undergo reactions that may involve allylic rearrangements, potentially leading to different regioisomers depending on the reaction conditions and the nature of the attacking species acs.org. The nucleophilic substitution at the alpha-carbon of the prenyl group, neighboring a sulfur atom, is a key step in some transformations and could be subject to regiochemical control acs.org.
Further detailed studies would be required to fully elucidate the regioselectivity and stereoselectivity profiles of various reactions involving this compound under different chemical and biological conditions.
Biological and Chemical Significance
Biological Activities and Mechanism of Action
Direct studies on the specific biological activities of prenyl thioacetate (B1230152) are very limited in published literature. hmdb.ca However, the potential for bioactivity can be inferred from its constituent chemical motifs: the prenyl group and the thioester functionality.
The prenyl group is known to be a crucial determinant for the biological activity of many natural products. mdpi.com Prenylation increases a molecule's lipophilicity, which can enhance its ability to interact with and cross biological membranes, potentially increasing its bioavailability or interaction with intracellular targets. mdpi.comresearchgate.net Prenylated compounds are known to exhibit a wide range of activities, including antimicrobial and anticancer effects. mdpi.commdpi.com For example, some prenylated flavonoids exert their antibacterial action by interacting with and disrupting the bacterial cell membrane. mdpi.com
The sulfur atom and thioester group also contribute to the potential for biological interactions. Organosulfur compounds are a major class of biologically active molecules, and the thioester bond is a key reactive intermediate in many enzymatic processes. purdue.edu Given these characteristics, future research could explore whether prenyl thioacetate or its metabolic products, such as prenethiol, possess specific biological activities like antimicrobial or antioxidant effects.
Applications in Chemical Synthesis and Research
The primary significance of this compound in a chemical context lies in its utility as a synthetic intermediate and a research tool.
Use as a Flavoring Agent:this compound is recognized as a flavoring agent in the food and fragrance industry, where its organosulfur nature likely contributes to complex flavor profiles, potentially imparting roasted or savory notes.parchem.comnih.gov
Chemo-enzymatic Synthesis Approaches
Chemo-enzymatic synthesis leverages the catalytic power and specificity of enzymes in combination with chemical transformations. This approach can offer milder reaction conditions and improved selectivity compared to purely chemical routes.
Enzyme-Catalyzed Thioacetate Formation from Prenyl Alcohol and Thioacetic Acid
Enzymatic methods can be employed for the formation of thioacetate derivatives, including those of prenyl alcohol. The reaction typically involves the condensation of prenyl alcohol with thioacetic acid, catalyzed by a suitable enzyme. Studies have investigated the reaction between prenyl alcohol (specifically, 3-methyl-2-buten-1-ol) and thioacetic acid in organic solvents like n-hexane. The concentration ratio of the reactants and the reaction temperature can influence the predominant volatile products formed. For instance, reacting 1 mmol of prenyl alcohol with 0.5 mmol of thioacetic acid at 40 °C in n-hexane resulted in a different predominant product compared to using a 1 mmol to 2 mmol ratio at the same temperature. google.com
Role of Biocatalysts in Stereoselective Thioacetate Production
Biocatalysts, particularly lipases and esterases, are recognized for their ability to catalyze reactions with high stereoselectivity. While the provided information does not specifically detail the stereoselective production of this compound itself, biocatalysis in general is a powerful tool for creating chiral centers and achieving enantioselective transformations in organic synthesis scispace.comseqens.com. Enzymes can differentiate between enantiomers or prochiral centers, leading to the formation of specific stereoisomers of thioacetates or their precursors uni-hannover.de. For example, enzymatic hydrolysis of other thioacetate derivatives using lipases has demonstrated enantioselectivity researchgate.net. This principle can be extended to the synthesis or modification of this compound analogs where stereochemical control is desired.
Single-Step Chemo-enzymatic Condensation and Hydrolysis
Some chemo-enzymatic strategies involve a single reaction vessel for sequential steps. For certain thioacetate derivatives, the condensation between an alcohol and thioacetic acid and the subsequent enzymatic hydrolysis of the formed thioacetate can be performed in a single step using the same reaction conditions. google.com This "one-pot" approach can simplify the synthetic process and potentially improve efficiency by minimizing purification steps between transformations. This methodology has been explored for the synthesis and in-situ enzymatic hydrolysis of thioacetate derivatives of 3-methyl-2-buten-1-ol (B147165). google.com
Chemical Synthesis Routes
Chemical synthesis of this compound and its analogs typically involves the formation of the thioacetate ester linkage through various reaction mechanisms.
Nucleophilic Substitution Reactions with Thioacetic Acid or its Salts
Nucleophilic substitution is a common strategy for introducing the thioacetate group. This involves the reaction of a substrate with a leaving group with a nucleophile, in this case, thioacetic acid or its deprotonated form (thioacetate anion). Thioacetate anion is known to be a strong nucleophile. researchgate.net
Reaction with α, β, or γ-Unsaturated Alcohols
One chemical route involves the reaction of thioacetic acid or its salts with unsaturated alcohols, including α, β, or γ-unsaturated alcohols. This can occur via nucleophilic substitution of a leaving group on the alcohol or through addition reactions to activated unsaturated systems derived from the alcohols. For instance, thioacetate can be generated by the addition of thioacetic acid on α-, β-, or γ-unsaturated alcohols in the presence of food-grade organic solvents. google.comgoogle.com Another approach is the nucleophilic substitution of the hydroxyl group of saturated or unsaturated alcohols with an S-acetyl group. google.comgoogle.com This often requires converting the hydroxyl group into a better leaving group, such as a tosylate or halide, before reaction with a thioacetate salt like potassium thioacetate. beilstein-journals.orgrsc.org The reaction conditions, including solvent and temperature, can influence the outcome of these nucleophilic substitution reactions. google.comgoogle.comrsc.org
Data Table: Chemical Synthesis Conditions for Thioacetate Derivatives
| Substrate (Unsaturated Alcohol) | Thioacetic Acid/Salt Equivalent | Solvent | Temperature (°C) | Time | Notes | Source |
| 3-methyl-2-buten-1-ol | 1 mmol | n-hexane | Room Temp, 35, 50 | 1 min - 24 h | Reaction monitored by GC | google.com |
| 3-methyl-2-buten-1-ol | 0.5 mmol | n-hexane | 40 | - | 1 mmol alcohol; Compound 1 predominant | google.com |
| 3-methyl-2-buten-1-ol | 2 mmol | n-hexane | 40 | - | 1 mmol alcohol; Compound 2 predominant | google.com |
| Various α, β, or γ-unsaturated alcohols | 1:0.2 to 1:5 ratio | Food-grade organic solvents | 10-80 (preferably 25) | 5 min - 48 h | General conditions for addition/substitution | google.comgoogle.com |
| 3-[(tert-butoxy)carbonyl]amino-1-propane-2-ol | Potassium thioacetate (3 eq) | Ethanol | 75 | 17 hours | Nucleophilic substitution of activated alcohol (implied leaving group) | rsc.org |
Reaction with Carbonyl Compounds and Alkenes
Thioacetate derivatives can be generated by the addition of thioacetic acid or its salt derivatives to α-, β-, or γ-unsaturated alcohols, carbonyl compounds, and cyclic or acyclic alkenes. This reaction is typically carried out in food-grade organic solvents. google.comgoogle.com This approach allows for the formation of a carbon-sulfur bond through the addition of the thioacetate moiety across a double bond or to a carbonyl group.
Nucleophilic Substitution of Hydroxyl or Halogen Groups with S-Acetyl
Another method for synthesizing thioacetates involves the nucleophilic substitution of hydroxyl groups in saturated or unsaturated alcohols, or halogen groups in alkyl or alkenyl halides, with an S-acetyl group. google.comgoogle.com This reaction also commonly utilizes food-grade organic solvents. google.comgoogle.com The thioacetate anion acts as a nucleophile, displacing the leaving group (hydroxyl or halogen) to form the thioacetate. Potassium thioacetate is often employed as an inexpensive source of the thioacetate anion in such reactions. amazonaws.comnih.gov
Synthesis via Intermediate Prenyl Formate (B1220265)
The synthesis of thioacetates of 3-methyl-2-buten-1-ol (prenyl alcohol) can be achieved via an intermediate prenyl formate. google.comgoogle.com In this method, prenyl alcohol is reacted with formic acid, typically in a solvent like n-hexane, to form prenyl formate. google.comgoogle.com The prenyl formate is then reacted with thioacetic acid to yield the desired this compound derivative. google.comgoogle.com This approach involves the initial formation of a formate ester, followed by a reaction with thioacetic acid.
Green Chemistry Approaches in Thioacetate Synthesis
In recent decades, there has been significant attention on developing environmentally friendly synthetic procedures. This includes the synthesis of thioacetates using green chemistry principles. researchgate.netrsc.org
Water as Solvent in Nucleophilic Displacement Reactions
Water can be utilized as a solvent for the nucleophilic displacement reactions leading to organic thioacetates. researchgate.netrsc.orgdntb.gov.ua This approach leverages the nucleophilic strength of the thioacetate anion in an aqueous medium. researchgate.netrsc.org Reactions can be carried out under pH control, often using a mild base like potassium carbonate, to prevent decomposition of starting materials. researchgate.netrsc.org Using water as a solvent aligns with green chemistry principles by reducing the reliance on organic solvents. researchgate.netresearchgate.net
Microwave-Assisted Synthesis and Heterogeneous Catalysis
Microwave irradiation has emerged as a popular method in organic synthesis due to its ability to significantly reduce reaction times and enhance efficiency compared to traditional heating methods. amazonaws.comacs.org Microwave-assisted synthesis can be applied to the preparation of thioacetates, often leading to faster reaction processes and improved yields. amazonaws.comnih.gov For instance, the reaction of potassium thioacetate with aryl iodides under microwave irradiation has been shown to drastically reduce reaction times. nih.gov
Heterogeneous catalysis also plays a role in green chemistry approaches to thioacetate synthesis. researchgate.netias.ac.in Heterogeneous catalysts can offer advantages such as easy separation from the reaction mixture and potential for recycling, minimizing waste generation. researchgate.net While the provided search results mention heterogeneous catalysis in the context of other reactions or general thioacetate synthesis researchgate.netias.ac.in, specific applications directly linking heterogeneous catalysis with microwave-assisted this compound synthesis were not explicitly detailed. However, the principles of both techniques contribute to more sustainable synthetic routes.
Synthesis of Monoterpene Thioacetate Derivatives
Monoterpene thioacetate derivatives can be synthesized through various routes, often serving as intermediates in the preparation of monoterpene thiols. mdpi.comencyclopedia.pub Typical methods for preparing monoterpene thiols, which are closely related to thioacetates, include nucleophilic substitution of halides or tosylates/mesylates derived from alcohols, thia-Michael addition to α,β-unsaturated carbonyl compounds, and photochemical addition of thioacetic acid to alkenes. mdpi.comencyclopedia.pub
Synthesis from Alcohols via Tosylates, Halides, and Isothiouronium Salts
One approach to synthesizing monoterpene thioacetates involves starting from the corresponding alcohols. This method typically proceeds through the formation of activated intermediates such as tosylates or halides, followed by nucleophilic substitution with a sulfur nucleophile, such as potassium thioacetate (CH3COSK). mdpi.comencyclopedia.pubwikipedia.org Potassium thioacetate is a commercially available organosulfur salt used for preparing thioacetate esters. wikipedia.org
For instance, the selective preparation of neomenthanethiol has been achieved using thioacetic acid, starting from menthol. Menthol is reacted with p-TsCl (p-toluenesulfonyl chloride) to form a tosylate, which upon heating with AcSK (potassium thioacetate) yields the corresponding thioacetate. mdpi.comencyclopedia.pub This substitution of the OTs (p-toluenesulfonate) group by the AcS- group occurs with inversion of the chiral center via an SN2 mechanism. mdpi.comencyclopedia.pub
Another example involves the synthesis of (1S,2S,3R,5R)-3-pinanethiol through a mesylate and subsequent thioacetate. mdpi.comencyclopedia.pub Geraniol reacts with thioacetic acid under Mitsunobu-type conditions to form a thioacetate in good yield, which can then be converted to the corresponding thiol. mdpi.comencyclopedia.pub
Isothiouronium salts have also been explored as reagents for the synthesis of thioethers from alcohols, offering a stereoselective and thiol-free protocol. researchgate.netunivie.ac.at These salts are generally stable and easily accessible. researchgate.netunivie.ac.at
Photochemical Addition of Thioacetic Acid to Terpenes
Photochemical addition of thioacetic acid to terpenes is another method for synthesizing monoterpene thioacetate derivatives. This reaction typically involves the anti-Markovnikov addition of thioacetic acid across a carbon-carbon double bond in the terpene structure, often initiated by free radicals. mdpi.comencyclopedia.pubacs.org
Reactions of racemic camphene (B42988) with thioacetic acid under various conditions, including catalyst-free and catalyzed photochemical conditions, have also been investigated, leading to different thioacetate products depending on the conditions. mdpi.comencyclopedia.pub
Thia-Michael Addition of Thioacids to α,β-Unsaturated Carbonyl Compounds
Thia-Michael addition is a significant reaction for forming carbon-sulfur bonds and is applicable to the synthesis of monoterpene thioacetate derivatives. srce.hr This reaction involves the conjugate addition of a sulfur-containing nucleophile, such as a thioacid (RCOSH), to the β-carbon of an electron-deficient α,β-unsaturated carbonyl compound. mdpi.comencyclopedia.pubsrce.hr Thioacids are particularly attractive nucleophiles in this context because the resulting thioesters can be readily transformed into thiols under mild conditions. mdpi.comencyclopedia.pub
Myrtenal-based hydroxythiol has been synthesized with high yield and stereoselectivity using this method. mdpi.comencyclopedia.pub The thia-Michael addition of thioacetic acid to α,β-unsaturated ketones derived from monoterpenes has been reported. For instance, the reaction of pinocarvone (B108684) with thioacetic acid in the presence of a catalytic amount of pyridine (B92270) yields ketothioacetates. mdpi.comencyclopedia.pub The diastereoselectivity of this reaction can be influenced by the reaction conditions, such as solvent and temperature. mdpi.comencyclopedia.pubnih.gov For example, carrying out the reaction between pinocarvone and thioacetic acid in THF at low temperatures (−60 to −65 °C) with pyridine as a co-solvent can significantly increase the diastereomeric excess (de) of the resulting thioacetate. mdpi.comencyclopedia.pubnih.gov
Another instance involves the two-step thia-Michael addition of thioacetic acid to an unstable α,β-unsaturated ketone derived from 3-carene, which proceeds in one pot and yields a specific diastereomer of the thioacetate. mdpi.comencyclopedia.pub
Strategies for Stereoselective Synthesis of this compound and its Derivatives
Stereoselective synthesis of this compound and its derivatives is crucial for obtaining compounds with defined spatial arrangements, which can influence their physical, chemical, and biological properties. Strategies for achieving stereoselectivity in the synthesis of monoterpene thioacetates have been explored, particularly in the context of preparing chiral thiols and thioacetate derivatives with specific configurations. mdpi.comnih.govdiva-portal.org
As mentioned in the thia-Michael addition section, controlling reaction parameters such as temperature, solvent, and catalyst can significantly impact the diastereoselectivity of the product. mdpi.comencyclopedia.pubnih.gov For example, optimizing conditions for the thia-Michael addition of thioacetic acid to pinocarvone allowed for an increase in diastereomeric excess. mdpi.comencyclopedia.pubnih.gov
Nucleophilic substitution reactions, such as the reaction of tosylates with potassium thioacetate, can proceed with inversion of configuration, offering a route to stereodefined thioacetates. mdpi.comencyclopedia.pub
Enzymatic methods have also been investigated for the preparation and modification of terpene derivatives, which could potentially be applied to the stereoselective synthesis or hydrolysis of this compound and its analogs. diva-portal.orggoogle.com While some enzymatic reactions involving terpene derivatives have shown enantioselectivity, specific examples directly detailing the stereoselective enzymatic synthesis of this compound were not prominently found in the provided context. diva-portal.org However, the enzymatic hydrolysis of thioacetate derivatives of 3-methyl-2-buten-1-ol (prenyl alcohol) has been studied. google.comgoogle.com
The synthesis of chiral pinane-type γ-ketothiols and their thioacetate derivatives has demonstrated that reaction conditions can lead to high stereoselectivity, with specific isomers being predominantly formed. nih.gov
Summary of Selected Synthesis Methods and Outcomes:
| Method | Starting Material(s) | Reagent(s) | Product(s) (Thioacetate or Precursor) | Key Outcome / Selectivity | Source(s) |
| Synthesis from Alcohol via Tosylate | Menthol | p-TsCl, AcSK | Neomenthanethiol thioacetate precursor | SN2 inversion of chiral center | mdpi.comencyclopedia.pub |
| Photochemical Addition | (−)-Sabinene | Thioacetic acid | Mixture of bicyclic and unsaturated thioacetates | Anti-Markovnikov addition, cyclopropane (B1198618) ring cleavage | mdpi.comencyclopedia.pubresearchgate.net |
| Thia-Michael Addition | Pinocarvone | Thioacetic acid, Pyridine | Ketothioacetates | Diastereoselectivity influenced by conditions (solvent, T) | mdpi.comencyclopedia.pubnih.gov |
| Thia-Michael Addition | α,β-unsaturated ketone from 3-carene | Thioacetic acid, Pyridine | Specific diastereomer of thioacetate | Diastereoselective | mdpi.comencyclopedia.pub |
| Synthesis from Alcohol via Mesylate | Precursor alcohol | Mesyl chloride, Thioacetate source | Thioacetate precursor to (1S,2S,3R,5R)-3-pinanethiol | - | mdpi.comencyclopedia.pub |
| Reaction of Alcohol under Mitsunobu Conditions | Geraniol | Thioacetic acid | Geraniol thioacetate | Good yield | mdpi.comencyclopedia.pub |
| Reaction of Prenyl Alcohol and Thioacetic Acid (Direct or via Formate) | Prenyl alcohol, Thioacetic acid | - | Thioacetate derivatives of 3-methyl-2-buten-1-ol | Formation of thioacetate derivatives | google.comgoogle.com |
Analytical Techniques for the Detection and Quantification of Prenyl Thioacetate
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like prenyl thioacetate (B1230152). researchgate.net Its high separation efficiency makes it ideal for isolating individual components from a complex mixture. When coupled with a mass spectrometer (MS), the resulting GC-MS system provides both chromatographic separation and mass-based identification, making it a powerful tool for the analysis of volatile constituents in diverse samples, including herbal medicines and food products. phcog.comsums.ac.ir
The process involves injecting a volatilized sample into a capillary column. An inert carrier gas, such as helium, transports the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by factors like volatility and polarity. For thioacetates and other sulfur compounds, specific column chemistries and temperature programs are optimized to achieve the best resolution. phcog.com
In GC-MS analysis, as components elute from the GC column, they enter the MS ion source where they are fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification. sums.ac.ir This allows for the tentative identification of compounds by comparing their mass spectra to established libraries like the NIST database. phcog.com Procedures for the direct analysis of prenyl and acyl moieties using GC-MS have been developed, often involving cleavage of the functional groups prior to analysis to facilitate efficient separation by gas chromatography. nih.govresearchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | HP-5MS (or equivalent non-polar column) | Separation of volatile and semi-volatile compounds. |
| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 40-50°C, ramped to 250-300°C | Separates compounds based on boiling points. |
| Ionization Mode (MS) | Electron Impact (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions by mass-to-charge ratio for identification. |
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling
While GC-MS can identify and quantify volatile compounds, it does not provide information about their odor. Gas Chromatography-Olfactometry (GC-O) addresses this by coupling a standard GC with a human assessor who acts as a highly sensitive detector. nih.gov This technique is invaluable for identifying odor-active compounds, such as prenyl thioacetate, that are responsible for the characteristic aroma of a product. imreblank.ch
In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or MS) and the other to a heated sniffing port. nih.gov A trained panelist sniffs the effluent and records the time, duration, and description of any perceived odors. youtube.com By correlating the timing of the odor event with the chromatographic data, the specific compound responsible for the aroma can be identified. youtube.com
Several methods are used in GC-O to evaluate the sensory significance of odorants, such as Aroma Extract Dilution Analysis (AEDA). AEDA involves the stepwise dilution of a sample extract until no odor is perceived at the sniffing port. The highest dilution at which a compound is still detected is its flavor dilution (FD) factor, which indicates its odor potency. imreblank.ch This approach ensures that analytical efforts are focused on the most impactful aroma compounds in a mixture. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
For highly complex samples containing hundreds or thousands of volatile compounds, conventional one-dimensional GC may provide insufficient resolution, leading to co-eluting peaks. researchgate.net Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power and sensitivity. unife.itmdpi.com This technique utilizes two different chromatographic columns connected in series via a modulator. mdpi.com The first-dimension column typically provides a primary separation based on volatility, while the second-dimension column, which is much shorter, performs a rapid, secondary separation based on a different property, such as polarity. mdpi.com
The modulator is the core of the GC × GC system, trapping small, sequential fractions of the effluent from the first column and then rapidly re-injecting them onto the second column. This process creates a highly structured two-dimensional chromatogram, where compounds are separated across a 2D plane, greatly reducing the likelihood of co-elution. concawe.eursc.org The increased peak capacity and sensitivity make GC × GC an exceptional tool for detailed metabolic profiling and the analysis of complex volatile mixtures. nih.gov
When analyzing sulfur-containing compounds like this compound, coupling GC × GC with a Sulfur Chemiluminescence Detector (SCD) provides outstanding selectivity and sensitivity. nih.govresearchgate.net The SCD is highly specific to sulfur, exhibiting a linear and equimolar response to sulfur compounds regardless of their molecular structure. researchgate.netgcms.cz This means the detector's response is directly proportional to the amount of sulfur entering it, which simplifies quantification as individual calibration for each target compound is often not necessary. gcms.cz
The high selectivity of the SCD eliminates interference from the hydrocarbon matrix, which is a significant advantage when analyzing samples like petroleum products or complex food extracts. researchgate.netgcms.cz The combination of the superior resolving power of GC × GC and the specificity of the SCD allows for the detailed speciation and quantification of sulfur compounds even at trace levels (picogram range). researchgate.netnih.gov
The GC × GC-SCD system is particularly valuable for the characterization of sulfur compounds in complex matrices such as diesel fuel, petroleum distillates, and food products. researchgate.netnih.govnih.gov In these samples, sulfur compounds are often present in low concentrations alongside a vast number of non-sulfur-containing molecules. The technique allows for the class separation of sulfur compounds (e.g., thiols, sulfides, thiophenes), providing detailed compositional information that is difficult to obtain with any other single method. nih.govresearchgate.net This level of detail is crucial for understanding the chemical makeup of complex samples and for processes like monitoring desulfurization efficiency in fuels or identifying key aroma contributors in food. nih.govnih.gov
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for the structural characterization of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov
In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented through collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD). wur.nlrsc.org The resulting fragment ions provide detailed structural information. For prenylated compounds, characteristic neutral losses corresponding to the prenyl group are often observed. wur.nl The fragmentation of the thioester bond can also yield specific ions that help confirm the structure. Analysis of these fragmentation pathways is essential for distinguishing between isomers and definitively identifying the compound in a complex mixture. wur.nlrsc.org
| Technique | Information Provided | Application for this compound |
|---|---|---|
| Electron Impact (EI) MS | Reproducible fragmentation pattern for library matching. | Initial identification in GC-MS analysis. |
| High-Resolution MS (HRMS) | Accurate mass measurement and elemental composition. | Confirmation of the molecular formula. |
| Tandem MS (MS/MS) | Structural information from fragmentation pathways. | Structural elucidation and isomer differentiation. |
| Collision-Induced Dissociation (CID) | Fragmentation of selected precursor ions. | Reveals characteristic losses of the prenyl and thioacetate groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While MS provides valuable information about mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation. mmu.ac.ukhyphadiscovery.com NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. core.ac.uksemanticscholar.org
For this compound, 1D NMR techniques like proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to identify the different types of protons and carbons and their chemical environments. For instance, the ¹H NMR spectrum would show characteristic signals for the methyl protons of the thioacetate group, as well as signals for the protons of the prenyl group. researchgate.net
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. A COSY spectrum reveals proton-proton couplings, helping to piece together the spin systems of the prenyl chain. An HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection between the prenyl group and the thioacetate sulfur atom. This comprehensive dataset allows for the complete and unambiguous assignment of the chemical structure. hyphadiscovery.comcore.ac.uk
Biological Significance and Research Applications of Prenyl Thioacetate
Contribution to Aroma and Flavor Profiles
While detailed public organoleptic descriptions specifically for prenyl thioacetate (B1230152) are not widely available, the aroma profile can be inferred from the general characteristics of thioacetates and closely related compounds flavscents.com. Thioacetates as a class are known for contributing savory, sulfurous, and often meaty or roasted notes to flavor profiles google.comnbinno.com.
The presence of the "prenyl" group (derived from prenol) typically adds a green, fruity dimension. For instance, the related compound S-prenyl thioisobutyrate is described as having a complex aroma profile characterized as sulfurous, fruity, tropical, with notes of durian and passion fruit thegoodscentscompany.com. This suggests that prenyl thioacetate likely possesses a foundational sulfurous character, which is modulated by green and fruity undertones from its prenyl moiety. General aroma descriptors for thioacetates often include meaty, roasted, garlic, and onion-like notes google.com.
| Compound | Reported Aroma/Flavor Descriptors | Reference |
|---|---|---|
| S-Prenyl Thioisobutyrate | Sulfurous, fruity, tropical, durian, passion fruit | thegoodscentscompany.com |
| S-Methyl Thioacetate | Pungent, garlic-like, alliaceous | nbinno.com |
| General Thioacetate Derivatives | Meaty, savory, roasted, vegetable, sulfury, garlic, onion-like | google.com |
Role in Biological Pathways (Hypothesized or Observed)
This compound has been identified as a naturally occurring volatile compound in buchu leaf oil (Agathosma betulina) flavscents.comgoogle.com. In biological systems, sulfur compounds often play a crucial role in metabolic and signaling pathways, though the specific role of this compound is not extensively documented.
However, a hypothesized role for related prenyl-sulfur compounds exists in the context of flavor development in beverages. Research has shown that S-prenyl-L-cysteine, a different prenyl-sulfur precursor, can degrade upon exposure to sunlight to form prenyl thiol (also known as 3-methyl-2-butene-1-thiol) researchgate.net. This thiol is a notoriously potent aroma compound responsible for the undesirable "sunlight flavor" or "lightstruck" character in beer researchgate.net. This pathway suggests that compounds with a prenyl-sulfur bond can act as stable precursors in a biological matrix, releasing the highly odorous thiol under specific conditions like light exposure. It is hypothesized that this compound could potentially serve a similar function as a stable, latent form of the potent prenyl thiol in certain natural contexts.
Potential as a Substrate for Bioconversion into Thiols
A significant area of research and application for this compound is its use as a substrate for bioconversion. Thioacetates are chemically more stable and often less intensely odorous than their corresponding thiols google.com. This characteristic makes them ideal precursors for the controlled, enzymatic release of highly aromatic thiols. This process, often termed biocatalysis or bioconversion, typically employs hydrolytic enzymes such as lipases and esterases to cleave the thioester bond, liberating the free thiol google.comgoogle.com.
The use of immobilized enzymes is particularly advantageous, allowing for the direct hydrolysis of the thioacetate into its corresponding thiol within a reaction mixture google.com. This method provides a "natural" route to flavor generation that is highly valued in the food industry google.com. The primary benefit of this approach is the ability to incorporate a stable flavor precursor into a food product, which then releases the potent, fresh aroma in-situ during processing, reheating, or consumption google.com.
| Component | Description | Significance |
|---|---|---|
| Substrate | This compound (a stable thioester) | Acts as a stable, less odorous precursor molecule. |
| Biocatalyst | Hydrolase enzymes (e.g., Lipases, Esterases) | Cleaves the thioester bond to release the active aroma compound. |
| Product | Prenyl Thiol + Acetic Acid | Prenyl thiol is a highly potent and volatile aroma compound. |
| Application | Controlled flavor release | Allows for the generation of fresh, potent aromas at the desired time (e.g., during cooking). |
Research on this compound as a Flavoring Agent or Enhancer
This compound is recognized in the industry as a flavoring substance, identified by its FEMA (Flavor and Extract Manufacturers Association) number, 3895 flavscents.comparchem.com. Its application is twofold: it can be used directly as a component in a flavoring composition, or it can be used as a precursor for the in-situ generation of thiols google.com.
As a direct flavoring agent, thioacetates are used to impart complexity in a range of food products. Research and patents describe their use in enhancing flavors in items such as soups, meat sauces, dairy products, baked goods, and cheese google.com. They can be incorporated into flavorings for cooked meat, savory products, and even fruit juices to add unique, sulfurous, and tropical notes google.com. The primary value of this compound in food research is its function as a stable precursor that can controllably release the much more potent and volatile prenyl thiol. This allows flavor chemists to create products where the peak aroma is generated when the consumer heats the food, providing a "freshly cooked" sensory experience google.com.
Future Directions in Prenyl Thioacetate Research
Development of Novel and Sustainable Synthetic Approaches
Current synthetic methods for producing thioacetates, including prenyl thioacetate (B1230152), often involve the addition of thiocarboxylic acids to unsaturated alcohols or the nucleophilic substitution of hydroxyl groups or halogens with an S-acetyl group in organic solvents. google.comgoogle.com While these methods are established, future research is focused on developing novel and more sustainable approaches. This includes exploring reactions conducted in environmentally friendly solvents like water, which has shown promise for the efficient synthesis of organic thioacetates. rsc.org
Further work is needed to optimize reaction conditions, potentially utilizing milder reagents and reducing the generation of hazardous byproducts. The development of catalytic methods, including those employing transition metals or organocatalysts, could also lead to more efficient and selective synthesis of prenyl thioacetate and its derivatives. researchgate.netresearchgate.net Biocatalytic methods, leveraging enzymes for specific transformations, represent another promising avenue for sustainable synthesis, offering the potential for increased selectivity and reduced energy consumption. acs.org
Elucidation of Further Enzymatic and Mechanistic Pathways
This compound can be generated through chemical reactions involving prenyl alcohol and thioacetic acid. google.comgoogle.com The ratio of reactants and reaction conditions can influence the predominant volatile compounds formed. google.comgoogle.com Enzymatic hydrolysis of thioacetate derivatives into thiols has also been demonstrated, although initial studies using various lipases did not show activity, with hydrolysis observed only when pig liver esterase (PLE) was used. google.com
Future research should aim to identify and characterize additional enzymes capable of catalyzing the formation or transformation of this compound. This includes exploring enzymatic pathways in biological systems where this compound is naturally found, such as plants. thegoodscentscompany.com Understanding the specific enzymes involved, their mechanisms of action, and their substrate specificities could pave the way for biocatalytic production or targeted manipulation of this compound levels in biological contexts. Research into aromatic prenyltransferases (PTases) highlights the role of enzymes in diversifying natural products through prenylation, suggesting potential enzymatic routes relevant to this compound formation or metabolism. nih.govresearchgate.net Investigating the detailed reaction mechanisms, including transition states and intermediates, will be crucial for rational enzyme design and optimization for biotechnological applications.
Advanced Characterization of Biological Roles and Interactions
While this compound is known as a volatile compound contributing to aroma, its specific biological roles and interactions at a molecular level require further advanced characterization. Research into prenylated compounds in general has revealed diverse biological activities, including antimicrobial, antiviral, and antitumor properties. researchgate.netnih.gov Prenylation is also a crucial post-translational modification for a variety of proteins, influencing their localization and interactions. nih.govgoogle.com
Future studies could investigate whether this compound or its metabolic products have specific biological activities or interact with particular enzymes or receptors in biological systems. This might involve in vitro assays to assess potential antimicrobial, antioxidant, or signaling effects. pharmainfo.inunl.pt Advanced techniques such as proteomics and metabolomics could be employed to identify proteins or metabolic pathways influenced by the presence of this compound. Understanding its fate and transformations within biological systems, including potential enzymatic hydrolysis to prenyl thiol, is also an important area for future research. inchem.org
Exploration of Structure-Activity Relationships for Targeted Applications
The structure of this compound, with its prenyl group and thioacetate moiety, contributes to its properties. Exploring structure-activity relationships (SAR) involves systematically modifying the chemical structure and evaluating the resulting changes in activity or properties. soton.ac.uknih.govresearchgate.net
Future research should focus on synthesizing a range of this compound analogs with modifications to the prenyl chain, the thioacetate group, or both. These analogs can then be tested in various assays to determine how structural changes impact their volatility, aroma characteristics, enzymatic recognition, or potential biological activities. soton.ac.uk For instance, modifications to the double bond or the addition of functional groups on the prenyl chain could alter its lipophilicity and interaction with biological targets. Similarly, variations in the acyl group of the thioacetate moiety could influence its stability and reactivity. researchgate.net Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies by predicting the properties and activities of novel analogs and guiding the design of targeted compounds for specific applications, such as flavor enhancement or potential therapeutic uses. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
